molecular formula C25H23NO5 B3028434 Fmoc-2-Methoxy-L-Phenylalanine CAS No. 206060-41-5

Fmoc-2-Methoxy-L-Phenylalanine

Cat. No.: B3028434
CAS No.: 206060-41-5
M. Wt: 417.5
InChI Key: CBCSNZJHURMDMO-QFIPXVFZSA-N
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Description

Fmoc-2-Methoxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-2-Methoxy-L-Phenylalanine, also known as L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process known as self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of supramolecular nanostructures and their three-dimensional networks . These structures are formed in aqueous media through the self-assembly of peptide derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has an oral bioavailability of 65 ± 18% . This means that when administered orally, about 65% of the compound is able to reach systemic circulation, which is a favorable level of bioavailability .

Result of Action

The result of the action of this compound is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound falls short in enhancing survival rates at higher bacterial loads .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of the compound to gel formation . The compound is also influenced by physical and thermal stimuli for solubilizing above the critical concentration to induce gel formation .

Biochemical Analysis

Biochemical Properties

Fmoc-2-Methoxy-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the free amino group to participate in subsequent coupling reactions. This compound interacts with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily through covalent bonding and subsequent cleavage, enabling the sequential addition of amino acids to form peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are significant in the context of peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate various cellular pathways. For instance, peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. These peptides can act as signaling molecules, influencing processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the context of its use in peptide synthesis. Changes in gene expression can occur as a result of the peptides synthesized using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function have been observed in in vitro studies, where peptides synthesized using this compound have shown sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound facilitates efficient peptide synthesis without adverse effects. At high doses, it can exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, where a minimum concentration is required to achieve desired peptide synthesis outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors necessary for peptide bond formation. This compound can affect metabolic flux by influencing the availability of free amino groups for peptide synthesis, thereby impacting overall metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can participate in peptide synthesis. The localization and accumulation of this compound within cells are critical for its function, ensuring that it reaches the sites of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where peptide synthesis occurs. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, ensuring that it is available for peptide bond formation when needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-Methoxy-L-Phenylalanine typically involves the protection of the amino group of 2-methoxy-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-methoxy-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Chemistry

Fmoc-2-Methoxy-L-Phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid. Its stability and ease of removal make it an ideal candidate for the synthesis of complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and probes .

Medicine

The compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance their stability and bioavailability .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSNZJHURMDMO-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178621
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206060-41-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206060-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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